O,O-Dimethyl phosphoramidothioate
CAS No.: 17321-47-0
Cat. No.: VC21044067
Molecular Formula: C2H8NO2PS
Molecular Weight: 141.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17321-47-0 |
|---|---|
| Molecular Formula | C2H8NO2PS |
| Molecular Weight | 141.13 g/mol |
| IUPAC Name | [amino(methoxy)phosphinothioyl]oxymethane |
| Standard InChI | InChI=1S/C2H8NO2PS/c1-4-6(3,7)5-2/h1-2H3,(H2,3,7) |
| Standard InChI Key | NKYPKIVMIGIWOB-UHFFFAOYSA-N |
| SMILES | COP(=S)(N)OC |
| Canonical SMILES | COP(=S)(N)OC |
Introduction
Chemical Properties and Structure
Physical and Chemical Characteristics
O,O-Dimethyl phosphoramidothioate exhibits distinct physical and chemical properties that make it suitable for its applications in pesticide synthesis. The compound exists as a colorless to pale yellow substance under standard conditions and is notably hygroscopic, requiring storage under inert atmospheric conditions to maintain stability .
Key physical and chemical properties of O,O-Dimethyl phosphoramidothioate are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Weight | 141.13 g/mol |
| Density | 1.283 g/cm³ |
| Boiling Point | 162.2°C |
| Solubility | Slightly soluble in methanol |
| Stability | Moisture sensitive |
| Appearance | Colorless to pale yellow |
The compound's reactivity is primarily attributed to its functional groups, including the phosphorus-sulfur bond and the amide group, which allow it to participate in various chemical reactions relevant to pesticide synthesis .
Structural Features
The molecular structure of O,O-Dimethyl phosphoramidothioate consists of a central phosphorus atom bonded to sulfur, two methoxy groups, and an amide group. This arrangement results in a tetrahedral geometry around the phosphorus atom, contributing to the compound's specific chemical behavior and reactivity patterns.
The presence of the P=S bond (instead of P=O found in some related compounds) significantly influences its chemical properties and biological activity, particularly its lower reactivity compared to its oxygen analogs but enhanced stability in certain environments .
Synthesis and Preparation Methods
Industrial Synthesis Pathways
The industrial preparation of O,O-Dimethyl phosphoramidothioate typically involves a multi-step synthesis process that begins with basic phosphorus-containing compounds. The manufacturing process has been optimized to enhance safety and efficiency, given the potentially hazardous nature of some intermediates .
The standard synthesis route involves four primary steps:
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Formation of thiophosphoryl chloride (PSCl₃) by reacting phosphorus trichloride with sulfur under inert atmosphere conditions, typically using nitrogen or argon .
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Production of O-methyl phosphorodichloridothioate (monoester) by reacting PSCl₃ with methanol .
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Conversion of the monoester to O,O-dimethyl phosphorochloridothioate (diester) through reaction with methanol and sodium hydroxide in a biphasic aqueous/dichloromethane system .
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Formation of O,O-Dimethyl phosphoramidothioate by reacting the diester with sodium hydroxide and ammonium hydroxide .
This process typically yields O,O-Dimethyl phosphoramidothioate in solution in dichloromethane, with reported yields of approximately 98% and 93% purity .
Laboratory Preparation Methods
Applications in Agriculture and Industry
Role in Pesticide Synthesis
The primary application of O,O-Dimethyl phosphoramidothioate is as an intermediate in the synthesis of organophosphorus pesticides, particularly acephate (N-(methoxy-methylsulfanylphosphoryl) acetamide) . This compound serves as a crucial precursor in a chemical pathway that ultimately leads to effective agricultural insecticides.
The conversion process involves:
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Reacting O,O-Dimethyl phosphoramidothioate with catalytic dimethyl sulfate to form methamidophos .
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Further reacting methamidophos with acetic anhydride to form acephate .
This synthesis route has been optimized to improve safety by maintaining the intermediates in solution rather than isolating them as neat materials, which has historically led to explosions .
Research Applications
Beyond industrial applications, O,O-Dimethyl phosphoramidothioate has been employed in various research contexts:
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As a model compound for studying organophosphorus reaction mechanisms .
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In structure-activity relationship studies examining the connections between chemical structure and biological activity .
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For investigating acetylcholinesterase inhibition mechanisms, which are relevant to both pesticide development and toxicology .
These research applications have contributed to advancing understanding of organophosphorus chemistry and developing safer, more effective pest control agents.
Biological Activity and Mechanism of Action
Acetylcholinesterase Inhibition
O,O-Dimethyl phosphoramidothioate and its derivatives exhibit significant biological activity primarily through inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in both humans and animals. This mechanism forms the basis for its effectiveness in pesticide applications while also raising toxicological concerns .
The inhibition occurs through phosphorylation of the serine residue at the enzyme's active site, leading to an accumulation of acetylcholine at synaptic clefts. This accumulation results in prolonged stimulation of cholinergic receptors, which can produce neurotoxic effects when exposure exceeds safe levels .
Structure-Activity Relationship Studies
Research has examined the relationship between the chemical structure of O,O-Dimethyl phosphoramidothioate derivatives and their biological activity. Studies have investigated parameters such as lipophilicity (logP), electronic properties, and steric effects to understand how structural modifications affect inhibitory potency .
A comparative analysis of inhibitory potency for O,O-Dimethyl phosphoramidothioate and related compounds revealed a pattern where compounds with P=O moiety generally showed greater inhibitory activity than those with P=S moiety. The following inhibitory potency ranking was observed:
NH₂ > NH(CH₃) > N(CH₃)₂ > N(Et)₂
This structure-activity information provides valuable insights for designing more effective and potentially safer pesticides based on this chemical scaffold.
Recent Research Findings
Predictive Modeling of Biological Activity
Recent studies have utilized predictive models to assess the biological activity spectra of phosphoramidothioates, including O,O-Dimethyl phosphoramidothioate. These models have helped researchers understand the structural features that contribute to the compound's acetylcholinesterase inhibition properties .
The predicted activity levels for O,O-Dimethyl phosphoramidothioate and its closely related derivative methamidophos are summarized in the following table:
| Compound | Predicted Activity Level |
|---|---|
| O,O-Dimethyl phosphoramidothioate | High |
| Methamidophos | Higher |
These predictions align with experimental findings and provide a basis for further development of structure-based models for toxicity prediction and pesticide design .
Improved Synthesis Methods
Significant research has focused on improving the synthesis methods for O,O-Dimethyl phosphoramidothioate to enhance safety, increase yield, and reduce environmental impact. A notable advancement is the development of processes that avoid isolating potentially explosive intermediates .
One innovative approach involves:
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Maintaining reaction intermediates in solution throughout the synthesis process
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Using biphasic systems to facilitate reactions while minimizing exposure to hazardous materials
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Implementing continuous processing technologies for more controlled reaction conditions
These improvements have resulted in enhanced process safety with reported yields of 98% and purity of 93% for O,O-Dimethyl phosphoramidothioate production .
Comparison with Similar Compounds
Structural Analogs
O,O-Dimethyl phosphoramidothioate belongs to a family of organophosphorus compounds with varied structural features that influence their chemical and biological properties. Comparisons with structural analogs provide valuable insights into structure-function relationships .
Key structural analogs include:
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O,O-Diethyl phosphoramidothioate
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O,O-Dimethyl phosphorodithioate
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O,O-Diethyl phosphorodithioate
These compounds differ primarily in the alkyl groups attached to the phosphorus atom and the nature of the atoms forming bonds with phosphorus (oxygen vs. sulfur) .
Relative Activity and Properties
Research has compared the inhibitory activity of O,O-Dimethyl phosphoramidothioate with similar compounds, revealing important trends in structure-activity relationships. The substitution pattern on the nitrogen atom significantly influences inhibitory potency, with the following general trend observed: primary amines > secondary amines > tertiary amines .
Additionally, compounds with the P=O moiety typically exhibit greater inhibitory potency than their P=S counterparts, although the latter often show greater stability under certain environmental conditions. This trade-off between activity and stability is an important consideration in pesticide development and application .
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